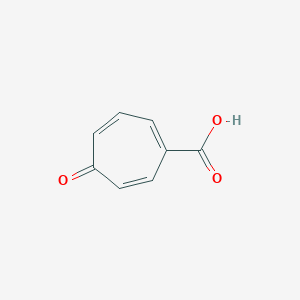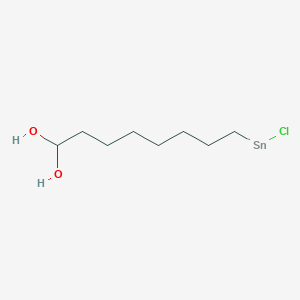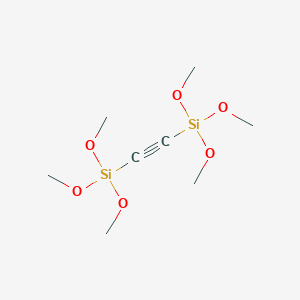
3,3,6,6-Tetramethoxy-2,7-dioxa-3,6-disilaoct-4-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,6,6-Tetramethoxy-2,7-dioxa-3,6-disilaoct-4-yne is a chemical compound with the molecular formula C8H22O6Si2. It is a mono-constituent substance known for its unique structure, which includes silicon and oxygen atoms arranged in a specific configuration. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Métodos De Preparación
The synthesis of 3,3,6,6-Tetramethoxy-2,7-dioxa-3,6-disilaoct-4-yne typically involves the reaction of dimethyldiethoxysilane with methanol under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
3,3,6,6-Tetramethoxy-2,7-dioxa-3,6-disilaoct-4-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the cleavage of silicon-oxygen bonds.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, replacing methoxy groups with other functional groups. Common reagents used in these reactions include acids, bases, and organometallic compounds.
Aplicaciones Científicas De Investigación
3,3,6,6-Tetramethoxy-2,7-dioxa-3,6-disilaoct-4-yne has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in various organic reactions.
Biology: This compound is studied for its potential use in biological systems, particularly in the development of silicon-based biomaterials.
Mecanismo De Acción
The mechanism of action of 3,3,6,6-Tetramethoxy-2,7-dioxa-3,6-disilaoct-4-yne involves its interaction with various molecular targets, primarily through the formation and cleavage of silicon-oxygen bonds. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways. The specific pathways involved depend on the context in which the compound is used .
Comparación Con Compuestos Similares
3,3,6,6-Tetramethoxy-2,7-dioxa-3,6-disilaoct-4-yne can be compared with other similar compounds such as:
Dimethyldiethoxysilane: A precursor used in the synthesis of the target compound.
1,2-Bis(trimethoxysilyl)ethane: Another silicon-containing compound with similar reactivity.
Hexamethoxydisilylethane: A related compound with different functional groups. The uniqueness of this compound lies in its specific arrangement of silicon and oxygen atoms, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
18293-89-5 |
|---|---|
Fórmula molecular |
C8H18O6Si2 |
Peso molecular |
266.39 g/mol |
Nombre IUPAC |
trimethoxy(2-trimethoxysilylethynyl)silane |
InChI |
InChI=1S/C8H18O6Si2/c1-9-15(10-2,11-3)7-8-16(12-4,13-5)14-6/h1-6H3 |
Clave InChI |
ZLKLMRLGECUBBA-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C#C[Si](OC)(OC)OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



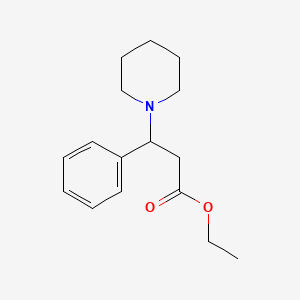
![1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine](/img/structure/B14718123.png)
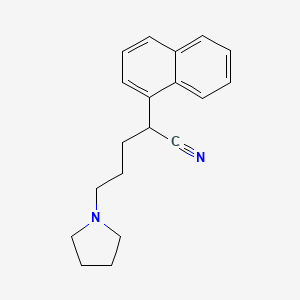

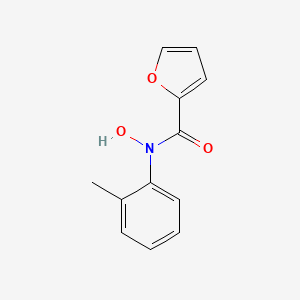




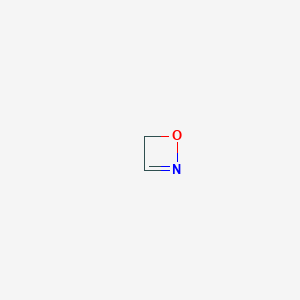
![2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14718169.png)
